molecular formula C13H24N2O3 B1376937 Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1160247-06-2

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B1376937
CAS No.: 1160247-06-2
M. Wt: 256.34 g/mol
InChI Key: WPWQOZQQBMPUIV-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate: is a chemical compound with the molecular formula C13H24N2O3 . It is known for its unique spirocyclic structure, which includes an oxa-diazaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of tert-butyl 4-oxo-4-(piperidin-4-yl)butanoate with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling and storage .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

  • Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
  • Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
  • Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate

Comparison: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure and the position of the carboxylate group. This structural difference can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-8-17-13(10-15)5-4-6-14-9-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWQOZQQBMPUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169485
Record name 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-06-2
Record name 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate
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